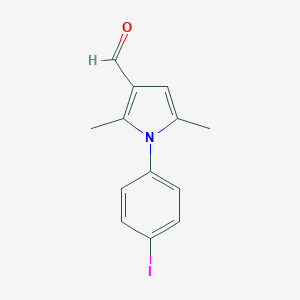

1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-iodophenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12INO/c1-9-7-11(8-16)10(2)15(9)13-5-3-12(14)4-6-13/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNYMKCLPCTDEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)I)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351500 | |

| Record name | 1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

241488-81-3 | |

| Record name | 1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

An In-Depth Technical Guide to the Synthesis of 1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive, technically-grounded protocol for the , a key heterocyclic building block. Substituted pyrroles are foundational scaffolds in medicinal chemistry and materials science, and the specific functionalities of this target molecule—an aryl iodide handle for cross-coupling reactions and a formyl group for further derivatization—make it particularly valuable. The presented synthesis is a robust, two-step sequence employing classic, high-yield organic reactions: the Paal-Knorr pyrrole synthesis followed by a Vilsmeier-Haack formylation. This document details the underlying chemical principles, mechanistic pathways, and step-by-step experimental procedures necessary for successful laboratory execution.

Strategic Overview: A Two-Step Retrosynthetic Approach

The synthesis of the target compound is logically approached via a two-step sequence. The core 2,5-dimethyl-1-arylpyrrole scaffold is constructed first, followed by the introduction of the carbaldehyde functionality at the C-3 position. This strategy leverages the inherent reactivity of the pyrrole ring, which is electron-rich and amenable to electrophilic substitution.

The retrosynthetic analysis is as follows:

Caption: Retrosynthetic pathway for the target molecule.

This approach is advantageous because:

-

Robustness: Both the Paal-Knorr and Vilsmeier-Haack reactions are well-established, high-yielding, and tolerant of a wide range of functional groups.[1][2]

-

Efficiency: It builds the complex target from simple, commercially available starting materials.

-

Regiocontrol: The Vilsmeier-Haack reaction reliably installs the formyl group at an activated position on the pre-formed pyrrole ring.[3]

Step 1: Synthesis of 1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole via Paal-Knorr Condensation

Principle and Rationale

The Paal-Knorr synthesis is the foremost method for preparing substituted pyrroles.[4] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or weakly acidic conditions.[5] For this synthesis, we will react hexane-2,5-dione with 4-iodoaniline. The use of a weak acid catalyst, such as acetic acid, is crucial; it facilitates the reaction by protonating the carbonyl oxygens, thereby increasing their electrophilicity, without promoting the acid-catalyzed self-condensation of the dione, which would lead to furan byproducts.[5][6]

Mechanistic Overview

The reaction mechanism proceeds through a series of well-elucidated steps. The amine first attacks one of the protonated carbonyl groups to form a hemiaminal intermediate. This is followed by an intramolecular attack of the nitrogen on the second carbonyl group, leading to a cyclic dihydroxy-pyrrolidine derivative. Subsequent dehydration steps yield the aromatic pyrrole ring.[1][5]

Caption: Key stages of the Paal-Knorr pyrrole synthesis.

Experimental Protocol

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-iodoaniline (5.48 g, 25.0 mmol) and glacial acetic acid (30 mL).

-

Addition of Reagents: Stir the mixture until the 4-iodoaniline is fully dissolved. To this solution, add hexane-2,5-dione (2.85 g, 25.0 mmol).

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system.

-

Workup: After completion, allow the mixture to cool to room temperature. Pour the dark solution into a beaker containing 150 mL of cold water, which should cause the product to precipitate.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water until the filtrate is neutral.

-

Purification: The crude solid can be purified by recrystallization from ethanol or methanol to yield the product as off-white or light brown crystals. Dry the purified product under vacuum.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume / Mass | Role |

| 4-Iodoaniline | 219.04 | 25.0 | 5.48 g | Starting Material |

| Hexane-2,5-dione | 114.14 | 25.0 | 2.85 g (2.97 mL) | Starting Material |

| Glacial Acetic Acid | 60.05 | - | 30 mL | Solvent & Catalyst |

Step 2: Synthesis of the Target Molecule via Vilsmeier-Haack Formylation

Principle and Rationale

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][7] The pyrrole ring is highly activated towards electrophilic substitution, making it an ideal substrate.[3] The reaction employs a "Vilsmeier reagent," an electrophilic iminium salt, which is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[8] The formylation occurs preferentially at the C-2 (α) position. Since both C-2 and C-5 positions are substituted in our intermediate, the reaction will proceed at the next most activated position, C-3 (β).

Mechanistic Overview

The mechanism involves two key phases:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the highly electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺.

-

Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.

Caption: Workflow of the Vilsmeier-Haack reaction.

Experimental Protocol

-

Reaction Setup: In a three-neck flask fitted with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, place the synthesized 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole (4.95 g, 16.7 mmol) in anhydrous DMF (20 mL). Cool the flask in an ice-water bath to 0-5 °C.

-

Vilsmeier Reagent Formation: In the dropping funnel, place a solution of phosphorus oxychloride (POCl₃, 3.06 g, 20.0 mmol) in anhydrous DMF (10 mL).

-

Addition: Add the POCl₃/DMF solution dropwise to the stirred pyrrole solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then heat to 60 °C for an additional 2-3 hours.

-

Workup (Hydrolysis): Cool the reaction mixture back to 0-5 °C. Carefully and slowly pour the mixture onto 150 g of crushed ice. Add a 4 M aqueous sodium hydroxide solution portion-wise until the solution is basic (pH 8-9), which hydrolyzes the iminium salt intermediate.

-

Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with copious amounts of cold water, and air-dry.

-

Purification: The crude product can be purified by column chromatography on silica gel (using a hexane:ethyl acetate gradient) or by recrystallization from an appropriate solvent like ethanol/water to afford the pure this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume / Mass | Role |

| 1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole | 297.14 | 16.7 | 4.95 g | Starting Material |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 20.0 | 3.06 g (1.85 mL) | Reagent |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 30 mL | Reagent & Solvent |

| Sodium Hydroxide (4 M aq.) | 40.00 | - | As needed | Workup |

Product Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the regiochemistry of the formylation. The aldehyde proton should appear as a singlet around 9.7-10.0 ppm in the ¹H NMR spectrum.

-

FT-IR Spectroscopy: To identify key functional groups. A strong carbonyl (C=O) stretch for the aldehyde should be visible around 1660-1680 cm⁻¹.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Melting Point: To assess the purity of the crystalline solid.

Safety and Handling

-

Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

N,N-Dimethylformamide (DMF): A potential teratogen and skin irritant. Avoid inhalation and skin contact.

-

Acetic Acid: Corrosive. Handle with care.

-

General Precautions: Perform all reactions in a fume hood. Be cautious during the workup of the Vilsmeier-Haack reaction, as the quenching and neutralization steps are exothermic.

Conclusion

This guide outlines an efficient and reliable two-step synthesis for this compound. The sequence leverages the power of the Paal-Knorr condensation and the Vilsmeier-Haack formylation, two cornerstone reactions in heterocyclic chemistry. The resulting molecule is a versatile intermediate, primed for further elaboration in synthetic programs aimed at discovering new pharmaceuticals and advanced materials.

References

-

Biomimetic synthesis of 1-aryl-2,5-dimethyl pyrroles using egg white nano-ovalbumin at room temperature under solvent-free conditions. Iranian Journal of Catalysis.

-

Paal–Knorr synthesis. Wikipedia.

-

Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.

-

Paal-Knorr Synthesis. Alfa Chemistry.

-

Paal-Knorr Synthesis. MBB College.

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal.

-

Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.

-

Vilsmeier-Haack Reaction. J&K Scientific LLC.

-

Synthesis, structure, and reactivity of fully aryl-substituted pyrroles: toward the synthesis of nitrogen-doped buckybowls. Organic & Biomolecular Chemistry (RSC Publishing).

-

A Facile and Green Approach for One-Pot Synthesis of New Pyrrole Derivatives by Three-Component Reaction Between Pyrrole, Arylglyoxals and Meldrum's Acid. Organic Chemistry Research.

-

Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. ResearchGate.

-

Synthesis of 2,3,5-trisubstituted 1H-pyrroles via formal [3 + 2] cycloaddition of 1-arylpropynes and nitriles and their antiproliferative activities. Organic Chemistry Frontiers (RSC Publishing).

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research.

-

Supporting Information for a related synthesis. Royal Society of Chemistry.

-

Vilsmeier–Haack reaction. Wikipedia.

-

Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic (RSC Publishing).

Sources

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. jk-sci.com [jk-sci.com]

- 4. rgmcet.edu.in [rgmcet.edu.in]

- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

Technical Guide: Synthesis and Comprehensive Characterization of 1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of the novel synthetic building block, 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde . The strategic incorporation of an iodophenyl moiety offers a versatile handle for further molecular elaboration via cross-coupling reactions, while the pyrrole-3-carbaldehyde core serves as a key precursor for various pharmacologically relevant scaffolds. This document is intended for researchers in medicinal chemistry, chemical biology, and drug development, offering robust, field-proven protocols and a full suite of expected analytical data to ensure the unambiguous identification and quality control of the target compound. We delve into the causality behind experimental choices, presenting self-validating protocols for synthesis and analysis, grounded in authoritative spectroscopic principles.

Introduction and Strategic Rationale

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The functionalization of this heterocycle allows for the fine-tuning of steric and electronic properties to optimize biological activity. The subject of this guide, this compound, is a strategically designed intermediate of significant value.

-

The 4-Iodophenyl Group: This moiety is not merely a substituent; it is an active participant in modern synthetic chemistry. The carbon-iodine bond is highly susceptible to oxidative addition, making it an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig).[2] This enables the facile introduction of diverse aryl, alkyl, and alkyne groups, providing a powerful vector for library synthesis and lead optimization.

-

The 2,5-Dimethyl Groups: These substituents serve a dual purpose. They sterically hinder potential degradation pathways of the pyrrole ring, enhancing molecular stability. Electronically, they are weakly donating, which modulates the reactivity of the pyrrole core, particularly during the crucial formylation step.

-

The 3-Carbaldehyde Function: The aldehyde group is a versatile synthetic handle. It can be readily converted into a multitude of other functional groups, including amines (via reductive amination), carboxylic acids (via oxidation), and alkenes (via Wittig-type reactions), serving as a gateway to complex molecular architectures.[3]

This guide provides the necessary protocols and reference data to empower researchers to confidently synthesize, purify, and validate this high-value chemical entity.

Synthesis and Purification: A Validated Pathway

The synthesis of the target compound is logically approached via a two-step sequence: the construction of the pyrrole core followed by its formylation. The Paal-Knorr synthesis is selected for the initial cyclization due to its high efficiency and reliability for generating 2,5-disubstituted pyrroles. Subsequent formylation is achieved using the Vilsmeier-Haack reaction, a classic and highly effective method for introducing a formyl group onto electron-rich aromatic systems like pyrroles.[3]

Caption: Proposed two-step synthesis and purification workflow.

Experimental Protocol: Synthesis

Step A: Synthesis of 1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole

-

To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-iodoaniline (10.0 g, 45.6 mmol), hexane-2,5-dione (5.7 g, 50.2 mmol, 1.1 equiv), and toluene (150 mL).

-

Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.43 g, 2.28 mmol, 0.05 equiv).

-

Heat the mixture to reflux and stir vigorously. Monitor the reaction by observing the collection of water in the Dean-Stark trap. Continue refluxing for 4-6 hours until no more water is collected.

-

Cool the reaction mixture to room temperature. Wash the organic solution sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step B: Synthesis of this compound

-

In a three-neck flask under a nitrogen atmosphere, cool dimethylformamide (DMF) (20 mL) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (6.3 mL, 68.4 mmol, 1.5 equiv) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Dissolve the crude 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole from Step A in DMF (30 mL) and add it dropwise to the Vilsmeier reagent solution at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C for 2-3 hours. Monitor reaction completion by TLC.

-

Cool the mixture to 0 °C and carefully quench by pouring it onto crushed ice (approx. 200 g).

-

Neutralize the solution by the slow addition of 3 M aqueous sodium hydroxide (NaOH) until the pH is ~7-8.

-

A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and air dry.

-

Purify the crude solid by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford the title compound as a solid.

Physicochemical and Spectroscopic Characterization

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized compound. The following data are predicted based on established principles and data from analogous structures.

Caption: Comprehensive analytical workflow for characterization.

Physical Properties

| Property | Expected Value | Justification |

| Appearance | Off-white to pale yellow solid | Typical for functionalized pyrroles. |

| Molecular Formula | C₁₃H₁₂INO | Calculated from structure. |

| Molecular Weight | 325.15 g/mol | Calculated from atomic weights. |

| Melting Point | ~120-125 °C | Estimated by analogy to the bromo-derivative (117-119 °C).[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation, providing detailed information about the chemical environment of each proton and carbon atom. Spectra should be recorded in CDCl₃ or DMSO-d₆.

3.2.1. Predicted ¹H NMR Data (500 MHz, CDCl₃)

The causality for these assignments lies in the electronic environment of each proton. The aldehyde proton is highly deshielded by the anisotropic effect of the C=O bond. Protons on the iodophenyl ring form a classic AA'BB' system due to symmetry, appearing as two distinct doublets. The methyl and pyrrole protons appear as sharp singlets due to the absence of adjacent non-equivalent protons for coupling.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.85 | s (singlet) | 1H | Aldehyde (-CHO) |

| ~7.85 | d (doublet), J ≈ 8.5 Hz | 2H | Ar-H (ortho to I) |

| ~7.15 | d (doublet), J ≈ 8.5 Hz | 2H | Ar-H (ortho to N) |

| ~6.50 | s (singlet) | 1H | Pyrrole C4-H |

| ~2.45 | s (singlet) | 3H | Pyrrole C2-CH₃ |

| ~2.25 | s (singlet) | 3H | Pyrrole C5-CH₃ |

3.2.2. Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~185.0 | Aldehyde (C=O) |

| ~142.0 | Pyrrole C2 |

| ~139.0 | Ar-C (ortho to I) |

| ~137.5 | Ar-C (ipso to N) |

| ~132.0 | Pyrrole C5 |

| ~130.0 | Ar-C (ortho to N) |

| ~125.0 | Pyrrole C3 |

| ~115.0 | Pyrrole C4 |

| ~95.0 | Ar-C (ipso to I) |

| ~14.0 | Pyrrole C2-CH₃ |

| ~13.0 | Pyrrole C5-CH₃ |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is critical for confirming the elemental composition. The choice of ESI is deliberate to minimize fragmentation and maximize the observation of the molecular ion.

| Parameter | Expected Value |

| Ionization Mode | ESI, Positive |

| Expected Ion | [M+H]⁺ |

| Calculated Exact Mass | 326.0036 |

| Observed Mass | 326.0036 ± 5 ppm |

Infrared (IR) Spectroscopy

IR spectroscopy serves as a rapid and reliable method to confirm the presence of key functional groups. The C=O bond of the aldehyde will produce a strong, sharp absorption band, which is a primary diagnostic marker for the success of the Vilsmeier-Haack reaction.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2920 | Medium | C-H stretch (aliphatic) |

| ~2850, ~2750 | Medium-Weak | C-H stretch (aldehyde) |

| ~1670 | Strong, Sharp | C=O stretch (conjugated aldehyde) |

| ~1580 | Medium | C=C stretch (aromatic) |

| ~1050 | Medium | C-N stretch |

Chromatographic Purity Assessment

Verifying the purity of the final compound is paramount. A standard Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method provides a quantitative measure of purity.

HPLC Protocol

This protocol is designed as a self-validating system. A sharp, symmetrical peak for the main compound with a purity level >95% (by peak area integration) validates both the efficacy of the purification and the stability of the compound under the analytical conditions.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water (0.1% Formic Acid) |

| Mobile Phase B | Acetonitrile (0.1% Formic Acid) |

| Gradient | 50% B to 95% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 6-8 minutes |

Conclusion

This guide establishes a definitive protocol for the synthesis and characterization of This compound . The provided experimental procedures are robust and reproducible, and the comprehensive set of predicted analytical data serves as an authoritative benchmark for structural confirmation and purity assessment. By adhering to these methodologies, researchers can confidently produce and validate this versatile chemical intermediate, accelerating discovery efforts in medicinal chemistry and materials science.

References

-

Royal Society of Chemistry. (n.d.). Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes. RSC Publishing. Retrieved from [Link]

- Google Patents. (2016). WO 2016/175555 A2.

-

Supporting Information. (n.d.). [No specific title available]. Retrieved from [Link]

-

ChemSynthesis. (n.d.). Pyrroles database - synthesis, physical properties. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrrole, 2,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information. Retrieved from [Link]

-

Organic Chemistry Research. (n.d.). Regular Article. Retrieved from [Link]

-

SIELC Technologies. (2018). 1H-Pyrrole-3-carboxaldehyde, 2,5-dimethyl-1-phenyl-. Retrieved from [Link]

-

MDPI. (n.d.). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Retrieved from [Link]

-

ARKAT USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. ARKIVOC. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). Synthesis and Pharmacological Evaluation of Some Novel Aldimines Derivatives of 3-(4-Substituted Phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde. Retrieved from [Link]

-

ARKAT USA. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrrole, 2,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

John Wiley & Sons, Inc. (n.d.). Pyrrole-3-carboxaldehyde, 1-(4-methoxyphenyl)-2,5-dimethyl-. Retrieved from [Link]

-

NIH. (n.d.). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For professionals in pharmaceutical and materials science, the precise characterization of heterocyclic compounds such as substituted pyrroles is of paramount importance. Pyrrole scaffolds are core components in a multitude of biologically active molecules and functional materials.[1] This guide offers a detailed exploration of the ¹H and ¹³C NMR spectra of a specific polysubstituted pyrrole, 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. By dissecting the anticipated spectral features of this molecule, we will illustrate the fundamental principles of NMR and demonstrate how to deduce structural information from spectral data.

The subject molecule, this compound, possesses a unique substitution pattern that gives rise to a distinct and informative NMR spectrum. The pyrrole ring is substituted at the nitrogen (N1) with a 4-iodophenyl group, at C2 and C5 with methyl groups, and at C3 with a carbaldehyde group. Each of these substituents exerts a specific electronic effect, influencing the chemical environment of the various nuclei within the molecule and, consequently, their chemical shifts in the NMR spectrum.[1] Understanding these influences is key to accurate spectral interpretation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the aromaticity of the pyrrole and phenyl rings, as well as the electronic effects of the substituents.

Key Structural Features and Their Expected ¹H NMR Signatures:

-

Aldehyde Proton (-CHO): The proton of the carbaldehyde group is anticipated to be the most downfield signal in the spectrum, typically appearing in the range of δ 9.0-10.0 ppm. This significant deshielding is due to the strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O bond.

-

Pyrrole Ring Proton (H4): The sole proton directly attached to the pyrrole ring is at the C4 position. Its chemical shift will be influenced by the adjacent electron-withdrawing carbaldehyde group at C3 and the methyl group at C5. Generally, β-protons (H3/H4) in pyrroles appear at a lower chemical shift than α-protons (H2/H5).[1] The presence of the aldehyde group will likely shift this proton downfield.

-

Methyl Protons (C2-CH₃ and C5-CH₃): The two methyl groups at the C2 and C5 positions are in different chemical environments and are therefore expected to show two distinct singlet signals. The C2-methyl group is adjacent to the nitrogen and the C5-methyl is adjacent to the C4 proton. Their chemical shifts will be in the typical range for methyl groups on an aromatic ring, likely between δ 2.0-3.0 ppm.

-

4-Iodophenyl Protons: The 4-iodophenyl group will exhibit a characteristic AA'BB' splitting pattern, appearing as two doublets. The protons ortho to the iodine atom (H2'/H6') will be in a different environment from the protons meta to the iodine atom (H3'/H5'). The iodine atom's electron-withdrawing inductive effect and electron-donating resonance effect will influence their chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CHO | 9.5 - 10.0 | Singlet (s) | 1H |

| H4 (pyrrole) | 6.5 - 7.0 | Singlet (s) | 1H |

| H2'/H6' (phenyl) | 7.6 - 7.9 | Doublet (d) | 2H |

| H3'/H5' (phenyl) | 7.1 - 7.4 | Doublet (d) | 2H |

| C2-CH₃ | 2.3 - 2.6 | Singlet (s) | 3H |

| C5-CH₃ | 2.2 - 2.5 | Singlet (s) | 3H |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, with signals for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the local electronic environment.

Key Structural Features and Their Expected ¹³C NMR Signatures:

-

Carbonyl Carbon (-CHO): The carbon of the aldehyde group is expected to be the most downfield signal, typically appearing in the range of δ 180-200 ppm.

-

Pyrrole Ring Carbons (C2, C3, C4, C5): The four carbons of the pyrrole ring will have distinct chemical shifts. The α-carbons (C2/C5) adjacent to the nitrogen generally appear at a different chemical shift than the β-carbons (C3/C4).[1] The substituents will further differentiate these signals.

-

4-Iodophenyl Carbons: The carbons of the 4-iodophenyl ring will show four distinct signals: the carbon attached to the pyrrole ring (C1'), the two equivalent ortho carbons (C2'/C6'), the two equivalent meta carbons (C3'/C5'), and the carbon bearing the iodine atom (C4').

-

Methyl Carbons (C2-CH₃ and C5-CH₃): The two methyl carbons will appear in the upfield region of the spectrum, typically between δ 10-20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CHO | 185 - 195 |

| C2 (pyrrole) | 135 - 145 |

| C3 (pyrrole) | 120 - 130 |

| C4 (pyrrole) | 110 - 120 |

| C5 (pyrrole) | 130 - 140 |

| C1' (phenyl) | 135 - 145 |

| C2'/C6' (phenyl) | 128 - 135 |

| C3'/H5' (phenyl) | 137 - 142 |

| C4' (phenyl) | 90 - 100 |

| C2-CH₃ | 12 - 16 |

| C5-CH₃ | 10 - 14 |

Experimental Protocols

Sample Preparation:

A standard protocol for preparing an NMR sample for analysis would be as follows:

-

Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[1]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.[2] However, the choice of solvent can influence chemical shifts.[2][3]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.

-

Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of a reference standard, such as tetramethylsilane (TMS), can be added.

NMR Data Acquisition:

The following are general parameters for data acquisition on a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 16-20 ppm.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096 scans, due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 200-240 ppm.

-

Visualization of Molecular Structure and NMR Workflow

Caption: Molecular structure of the target compound.

Sources

In-depth Technical Guide: Vilsmeier-Haack Formylation of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the Vilsmeier-Haack formylation of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The document details the underlying mechanism, provides a field-tested experimental protocol, and offers insights into the practical aspects of the reaction, ensuring both theoretical understanding and practical applicability.

Introduction: The Significance of Pyrrole Formylation

Pyrroles are fundamental heterocyclic scaffolds prevalent in a vast array of natural products and pharmaceutical agents.[1] The introduction of a formyl group onto the pyrrole ring via the Vilsmeier-Haack reaction is a cornerstone of synthetic organic chemistry. This transformation provides a versatile chemical handle for further molecular elaboration, enabling the construction of more complex and functionally diverse molecules. The formyl group can be readily converted into other functional groups such as carboxylic acids, nitriles, or amines, or it can serve as a key building block in the synthesis of larger heterocyclic systems.

The Vilsmeier-Haack reaction itself is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] It employs a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphoryl chloride (POCl₃) or oxalyl chloride.[4] The electrophilic nature of the Vilsmeier reagent makes it highly effective for the functionalization of electron-rich systems like pyrroles.[2][4]

This guide focuses on the specific application of this reaction to 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole. The presence of the iodo-substituent on the phenyl ring offers an additional site for subsequent cross-coupling reactions, making the formylated product a particularly valuable intermediate in medicinal chemistry and materials science.

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction proceeds through the formation of a chloroiminium ion, commonly referred to as the Vilsmeier reagent.[4][5] This electrophilic species is then attacked by the electron-rich pyrrole ring.

Step 1: Formation of the Vilsmeier Reagent

The reaction is initiated by the activation of N,N-dimethylformamide (DMF) with phosphoryl chloride (POCl₃).[3][4] The lone pair of electrons on the oxygen atom of DMF attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of an adduct. This is followed by the elimination of the dichlorophosphate anion to generate the highly electrophilic Vilsmeier reagent, a chloroiminium ion.[4]

Caption: Formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.

Step 2: Electrophilic Aromatic Substitution

The 2,5-dimethyl-substituted pyrrole ring is highly activated towards electrophilic attack. The π-electrons of the pyrrole ring attack the electrophilic carbon atom of the Vilsmeier reagent. Due to the electron-donating nature of the nitrogen atom, the substitution preferentially occurs at the more electron-rich 2-position in unsubstituted pyrroles.[4] However, with the 2 and 5 positions blocked by methyl groups, the formylation is directed to the C3 position. This attack results in the formation of a cationic intermediate, a σ-complex, which is stabilized by resonance.

Step 3: Rearomatization and Hydrolysis

The σ-complex then undergoes deprotonation to restore the aromaticity of the pyrrole ring, yielding an iminium salt. Subsequent aqueous workup hydrolyzes the iminium salt to afford the final aldehyde product, 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.[3]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Iodinated Pyrrole Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Iodinated Pyrrole Aldehydes

Iodinated pyrrole aldehydes represent a pivotal class of heterocyclic compounds, serving as versatile building blocks in the landscape of medicinal chemistry and materials science. Their unique structural features, combining the aromaticity of the pyrrole ring, the reactivity of the aldehyde group, and the synthetic versatility introduced by the iodine substituent, make them highly valuable intermediates. The pyrrole scaffold itself is a recurring motif in numerous natural products and pharmaceuticals, lauded for its diverse biological activities. The introduction of an iodine atom onto this privileged core significantly enhances its utility, particularly as a handle for carbon-carbon bond formation through various cross-coupling reactions. This strategic functionalization allows for the facile elaboration of the pyrrole core, enabling the synthesis of complex molecules with tailored properties for drug discovery programs and the development of novel organic materials.[1][2] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and reactivity of iodinated pyrrole aldehydes, offering insights for their effective utilization in research and development.

Synthesis of Iodinated Pyrrole Aldehydes: A Methodological Overview

The preparation of iodinated pyrrole aldehydes can be achieved through several synthetic strategies, primarily involving the direct iodination of a pre-existing pyrrole aldehyde or the construction of the iodinated pyrrole ring from acyclic precursors. The choice of method often depends on the desired substitution pattern and the nature of the substituents on the pyrrole ring.

Direct Iodination of Pyrrole Aldehydes

Direct iodination of pyrrole aldehydes is a common and often straightforward approach. The regioselectivity of the iodination is influenced by the electronic nature of the pyrrole ring and the reaction conditions.

Protocol 1: Iodine-Monochloride Mediated Iodination

A mild and effective method for the direct iodination of pyrroles involves the use of iodine monochloride (ICl) in the presence of a solid support like Celite®.[3] This method offers high yields and can be applied to a range of substituted pyrroles.

Experimental Protocol:

-

Reaction Setup: To a solution of the starting pyrrole aldehyde in a suitable solvent (e.g., dichloromethane), add Celite®.

-

Addition of ICl: Cool the suspension to 0 °C and add a solution of iodine monochloride in the same solvent dropwise.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® and wash with the solvent. The filtrate is then washed with aqueous sodium thiosulfate solution to quench any remaining iodine, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of Celite® helps to disperse the reagent and may moderate its reactivity, leading to cleaner reactions. The aqueous sodium thiosulfate wash is crucial for removing unreacted iodine, which can interfere with purification and subsequent reactions.

Tandem Ring-Contraction/Regioselective C-H Iodination

A novel approach for the synthesis of 4-iodopyrrole-2-carbaldehydes involves a tandem ring-contraction and regioselective C-H iodination of pyridinium salts.[4] This method is advantageous as it constructs the desired pyrrole core and introduces the iodine atom in a single, atom-economical step.

Conceptual Workflow:

Caption: Tandem reaction pathway for iodinated pyrrole aldehydes.

Physicochemical Properties of Iodinated Pyrrole Aldehydes

The physicochemical properties of iodinated pyrrole aldehydes are fundamental to their handling, reactivity, and application. These properties are influenced by the substitution pattern on the pyrrole ring.

General Characteristics

Iodinated pyrrole aldehydes are typically crystalline solids with moderate to good stability. Their solubility is generally higher in organic solvents such as dichloromethane, chloroform, and ethyl acetate, and they are sparingly soluble in water.[1]

Quantitative Physicochemical Data

The following table summarizes key physicochemical data for a representative iodinated pyrrole aldehyde, 4-iodo-1H-pyrrole-2-carbaldehyde.

| Property | Value | Source |

| Molecular Formula | C₅H₄INO | PubChem CID: 4671953[5] |

| Molecular Weight | 221.00 g/mol | PubChem CID: 4671953[5] |

| Appearance | Crystalline solid | General observation |

| Melting Point | Data not readily available | - |

| Solubility | Soluble in most organic solvents | General observation[1] |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and characterization of iodinated pyrrole aldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of an iodinated pyrrole aldehyde will typically show signals for the aldehyde proton (δ 9.0-10.0 ppm), the N-H proton (a broad signal, δ > 8.0 ppm, which is exchangeable with D₂O), and the protons on the pyrrole ring (δ 6.0-7.5 ppm). The coupling patterns between the pyrrole protons can provide information about the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will exhibit a characteristic signal for the carbonyl carbon of the aldehyde (δ 175-185 ppm). The carbons of the pyrrole ring will appear in the aromatic region (δ 110-140 ppm). The carbon atom attached to the iodine will show a signal at a higher field compared to the other pyrrole carbons due to the heavy atom effect.

Infrared (IR) Spectroscopy:

The IR spectrum of an iodinated pyrrole aldehyde will display characteristic absorption bands. A strong carbonyl (C=O) stretching band for the aldehyde is expected around 1650-1680 cm⁻¹. The N-H stretching vibration will appear as a broad band in the region of 3200-3400 cm⁻¹. C-H stretching vibrations for the aromatic pyrrole ring will also be present.[6][7]

UV-Visible (UV-Vis) Spectroscopy:

Iodinated pyrrole aldehydes exhibit characteristic UV-Vis absorption spectra due to π-π* transitions within the aromatic pyrrole ring and the conjugated aldehyde group. The position of the absorption maxima (λ_max) can be influenced by the solvent polarity and the substitution pattern on the pyrrole ring.[8][9]

Electronic Properties: Insights from Frontier Molecular Orbitals

The electronic properties of iodinated pyrrole aldehydes, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding their reactivity and potential applications in organic electronics. The HOMO-LUMO energy gap is a key parameter that influences the chemical reactivity and kinetic stability of a molecule.[10][11][12] A smaller HOMO-LUMO gap generally indicates higher reactivity.[12]

The introduction of an electron-withdrawing aldehyde group and an iodine atom to the pyrrole ring can modulate the HOMO and LUMO energy levels. The aldehyde group tends to lower both the HOMO and LUMO energies, while the iodine atom can have a more complex effect due to its dual role as a weak electron-withdrawing group and a π-donor through its lone pairs.

Conceptual Diagram of HOMO-LUMO Interaction:

Caption: HOMO-LUMO interaction in a reaction.

Reactivity of Iodinated Pyrrole Aldehydes: Gateways to Molecular Complexity

The presence of both an aldehyde and an iodine functionality on the pyrrole ring imparts a rich and versatile reactivity profile to these molecules.

Reactions of the Aldehyde Group

The aldehyde group can undergo a wide range of classical transformations, including:

-

Oxidation: to form the corresponding carboxylic acid.

-

Reduction: to yield the primary alcohol.

-

Wittig reaction: to generate alkenes.

-

Reductive amination: to produce amines.

Cross-Coupling Reactions of the C-I Bond

The carbon-iodine bond is particularly amenable to transition-metal-catalyzed cross-coupling reactions, providing a powerful tool for the construction of C-C and C-heteroatom bonds.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a highly efficient method for forming C-C bonds by reacting the iodinated pyrrole aldehyde with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents onto the pyrrole ring.[13][14]

Reaction Mechanism Outline:

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a C-C bond between the iodinated pyrrole aldehyde and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[13][15] This reaction is invaluable for the synthesis of alkynyl-substituted pyrroles, which are important precursors for various heterocycles and conjugated materials.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine the iodinated pyrrole aldehyde, the boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C.

-

Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Self-Validating System: The success of the coupling can be readily confirmed by NMR spectroscopy (disappearance of the starting material signals and appearance of new signals corresponding to the coupled product) and mass spectrometry (observation of the molecular ion peak for the desired product).

Safety and Handling of Iodinated Pyrrole Aldehydes

As with all organoiodine compounds, appropriate safety precautions should be taken when handling iodinated pyrrole aldehydes.[16]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[17][18]

-

Handling: Handle these compounds in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[19]

-

Storage: Store in a cool, dry place away from light and incompatible materials.

-

Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[18]

Conclusion and Future Outlook

Iodinated pyrrole aldehydes are undeniably powerful synthetic intermediates with a broad spectrum of applications. Their well-defined physicochemical properties and predictable reactivity make them reliable tools for the construction of complex molecular architectures. The continued development of novel synthetic methodologies for their preparation, coupled with a deeper understanding of their electronic properties, will undoubtedly expand their utility in the rational design of new therapeutic agents and advanced functional materials. The insights and protocols provided in this guide are intended to empower researchers to fully harness the synthetic potential of this important class of compounds.

References

-

PubChem. 4-iodo-1H-pyrrole-2-carbaldehyde. National Center for Biotechnology Information. [Link]

- Scholars Research Library. Molecular iodine- catalyzed convenient synthesis of meso substituted dipyrromethanes. [No valid URL found]

-

ResearchGate. Iodination of 7-azaindole and pyrrole. [Link]

- Iodine Solution - Safety D

-

PubMed Central. Recent Advancements in Pyrrole Synthesis. [Link]

-

ResearchGate. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. [Link]

-

PubMed Central. Hypervalent organoiodine compounds: from reagents to valuable building blocks in synthesis. [Link]

-

PubChem. Pyrrole. [Link]

-

PubMed Central. Remarkable Iodine-Catalyzed Synthesis of Novel Pyrrole- Bearing N‑Polyaromatic β-Lactams. [Link]

-

ResearchGate. UV-Visible, IR, and 1 NMR spectral data of compounds. [Link]

-

MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]

-

ResearchGate. Recent Advances in Sonogashira Reactions. [Link]

-

ResearchGate. 4-Iodo-1H-pyrrole-2-carbaldehyde. [Link]

-

PubMed. Stereospecific Suzuki, Sonogashira, and Negishi Coupling Reactions of N-alkoxyimidoyl Iodides and Bromides. [Link]

- HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIV

-

Royal Society of Chemistry. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. [Link]

- Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-arom

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [No valid URL found]

-

PubMed. Synthesis of Multisubstituted Pyrroles from Enolizable Aldehydes and Primary Amines Promoted by Iodine. [Link]

- REVIEW IN (NMR and UV-VIS) SPECTRA. [No valid URL found]

- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [No valid URL found]

-

Advanced Journal of Chemistry, Section A. Molecular Structure, Optical Properties and Frontier Molecular Orbitals for Some of the 4-Substituted Cinnolines: Ab initio. [Link]

-

PubMed Central. Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. [Link]

-

WuXi Chemistry. Assessing Reactivity with LUMO and HOMO Energy Gap. [Link]

-

ResearchGate. Substituent effect on the electronic and optical properties of newly designed pyrrole derivatives using density functional theory. [Link]

-

PECSA Analytical. Spectroscopy. [Link]

-

PubMed Central. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures. [Link]

-

PubMed Central. Cross-reactivity among iodinated contrast agents: should we be concerned? [Link]

-

PubChem. Spectral Information. [Link]

-

PubMed Central. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. [Link]

-

Kirk-Othmer Encyclopedia of Chemical Technology. Pyrrole and Pyrrole Derivatives. [Link]181802151414.a01.pub2)

Sources

- 1. Pyrrole | C4H5N | CID 8027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-iodo-1H-pyrrole-2-carbaldehyde | C5H4INO | CID 4671953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. acgpubs.org [acgpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. ijmrpsjournal.com [ijmrpsjournal.com]

- 10. irjweb.com [irjweb.com]

- 11. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 12. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stereospecific Suzuki, Sonogashira, and Negishi coupling reactions of N-alkoxyimidoyl iodides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Organoiodine Compounds | Chemical Bull Pvt Ltd [chemicalbull.com]

- 17. edvotek.com [edvotek.com]

- 18. medline.com [medline.com]

- 19. queensu.ca [queensu.ca]

CAS number for 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

An In-Depth Technical Guide to 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: Synthesis, Properties, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers and professionals in the field of drug development. We will delve into its chemical identity, propose robust synthetic pathways, explore its derivatization potential, and discuss its prospective applications as a versatile scaffold in medicinal chemistry. This document is structured to deliver not just data, but actionable, field-proven insights grounded in established chemical principles.

Introduction: The Strategic Value of the Pyrrole Scaffold

Heterocyclic compounds are a cornerstone of modern pharmacology, lending structural diversity and functional complexity to a vast range of therapeutic agents.[1] Among these, the pyrrole nucleus is a privileged scaffold, forming the core of numerous natural products and synthetic drugs.[2] The subject of this guide, this compound, is a trifunctionalized molecule designed for strategic application in drug discovery. Each component of its structure offers a distinct advantage:

-

The 2,5-Dimethyl-1H-pyrrole Core: Provides a stable, aromatic, and biocompatible foundation. The methyl groups enhance lipophilicity and can sterically influence binding to biological targets.

-

The 3-Carbaldehyde Group: A versatile chemical handle for a wide array of subsequent chemical transformations, including reductive amination, condensation reactions, and the synthesis of further heterocyclic rings.

-

The 1-(4-iodophenyl) Substituent: This feature is of paramount importance for modern medicinal chemistry. The iodine atom serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), enabling the rapid construction of complex molecular architectures and the exploration of chemical space around the core scaffold.

This guide will illuminate how these features can be leveraged to accelerate drug discovery programs.

Chemical Identity and Physicochemical Properties

A thorough investigation of chemical databases and literature reveals that a specific CAS (Chemical Abstracts Service) number for this compound is not prominently listed, suggesting it is a specialized research chemical rather than a widely available commodity. For reference, the closely related bromine analog, 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, is assigned CAS Number 347331-78-6.[3]

The properties of the target compound can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Notes |

| Molecular Formula | C₁₃H₁₂INO | Calculated from structure. |

| Molecular Weight | 325.15 g/mol | Calculated from atomic weights. |

| Appearance | Off-white to yellow or brown solid | Predicted based on similar substituted pyrroles.[4][5] |

| Solubility | Soluble in common organic solvents (DMSO, DMF, CH₂Cl₂, CHCl₃). Insoluble in water. | Inferred from the nonpolar nature of the molecule. |

| Melting Point | >100 °C (Predicted) | Aromatic aldehydes and iodoarenes are typically crystalline solids with moderate to high melting points. |

| Storage | Store in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen). | Recommended to prevent potential oxidation or degradation. |

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

Sources

A Technical Guide to the Synthesis, Reactivity, and Application of Functionalized 1H-Pyrrole-3-carbaldehydes

Foreword: The Strategic Importance of the C3-Formylpyrrole Scaffold

The pyrrole ring is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional materials.[1][2] From the "pigments of life" like heme and chlorophyll to blockbuster drugs, the functionalized pyrrole motif is a privileged scaffold in chemical and biological sciences.[3][4] Among the various substituted pyrroles, 1H-pyrrole-3-carbaldehydes represent a particularly valuable and versatile class of synthetic intermediates. The aldehyde group at the C3 position serves as a highly reactive and adaptable chemical handle, enabling a diverse range of subsequent transformations.

However, the synthesis of these C3-functionalized pyrroles is not trivial. The inherent electronic properties of the pyrrole ring favor electrophilic substitution at the C2 (α) position, making the regioselective introduction of a formyl group at the C3 (β) position a significant synthetic challenge.[5][6] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core strategies for synthesizing these valuable building blocks, an analysis of their chemical reactivity, and a review of their applications in modern science. We will delve into the causality behind experimental choices, providing field-proven insights to empower your research and development endeavors.

Part 1: Strategies for Regioselective Synthesis

The primary hurdle in accessing 1H-pyrrole-3-carbaldehydes is controlling the regioselectivity of formylation. Methodologies have evolved from classical electrophilic substitutions requiring specific substrate modifications to modern, elegant multicomponent reactions that build the functionalized ring in a single operation.

The Vilsmeier-Haack Reaction: A Classical Workhorse

The Vilsmeier-Haack reaction is the most traditional method for formylating electron-rich heterocycles like pyrrole.[6][7] The reaction employs a Vilsmeier reagent, typically an electrophilic chloromethyliminium salt generated in situ from a substituted formamide (like N,N-dimethylformamide, DMF) and an activating agent (like phosphorus oxychloride, POCl₃).[6]

Under standard conditions, the formylation of simple N-substituted pyrroles overwhelmingly yields the C2-formylated isomer due to the higher electron density at the α-position.[5][6] The key to directing the formylation to the C3 position lies in exploiting steric hindrance.

Causality of Regiocontrol: By introducing a sterically demanding substituent on the pyrrole nitrogen, the approach of the bulky Vilsmeier reagent to the adjacent C2 and C5 positions is sterically hindered. This kinetic barrier forces the electrophilic attack to occur at the less hindered, albeit less electron-rich, C3 position.

-

N-Triisopropylsilyl (TIPS) Group: A highly effective, though relatively expensive, strategy involves using a TIPS protecting group on the pyrrole nitrogen. This bulky group almost exclusively directs formylation to the C3-position.[5] The TIPS group can be readily removed post-formylation to yield the N-unsubstituted 1H-pyrrole-3-carbaldehyde.[5]

-

Sterically Crowded Formamides: An alternative and often more cost-effective approach is to modify the Vilsmeier reagent itself. Using sterically crowded formamides, such as N,N-diisopropylformamide or N,N-diphenylformamide, in place of DMF can significantly improve the yield of the C3-isomer even with less bulky N-substituents on the pyrrole.[5][8]

Caption: Diagram 1: Regioselectivity in the Vilsmeier-Haack formylation of pyrroles.

Data Summary: Impact of Reagent on Regioselectivity

The choice of formylating agent has a profound impact on the ratio of α- to β-formylation. The following table summarizes typical outcomes for the formylation of N-phenylpyrrole.

| Formylating Amide | Activating Agent | α:β Isomer Ratio | Rationale for Outcome |

| N,N-Dimethylformamide (DMF) | POCl₃ | ~9:1 | Small electrophile, attack at the electronically favored α-position dominates. |

| N,N-Diisopropylformamide | POCl₃ | ~1:3 | Increased steric bulk of the electrophile favors attack at the less hindered β-position.[5] |

| N,N-Diphenylformamide | POCl₃ | >1:10 | Significant steric hindrance from the phenyl groups strongly directs formylation to the β-position.[5] |

Modern Multicomponent Reactions (MCRs)

While classical methods modify existing pyrrole rings, modern strategies often construct the desired functionalized heterocycle from acyclic precursors in a single pot. Multicomponent reactions (MCRs) are particularly powerful, offering high atom economy and operational simplicity, which is ideal for generating libraries of diverse compounds.

A noteworthy example is the one-pot, three-component synthesis of N-aryl-pyrrole-3-carbaldehydes developed by Kumar and colleagues.[9] This elegant sequence avoids the need for pre-functionalized pyrroles and directly installs the desired substituents.

The Causality of the MCR Cascade: This reaction is a carefully orchestrated cascade.

-

Imine Formation: An aromatic aldehyde and an aromatic amine condense to form an imine in situ.

-

Mannich Reaction/Cyclization: The imine then undergoes a proline-catalyzed Mannich reaction with succinaldehyde, followed by an intramolecular cyclization. Proline acts as an organocatalyst, activating the succinaldehyde for nucleophilic attack.

-

Oxidative Aromatization: The resulting pyrrolidine intermediate is then aromatized using a mild oxidant like 2-iodoxybenzoic acid (IBX) to yield the final pyrrole-3-carbaldehyde.[9]

Caption: Diagram 2: Workflow for a modern one-pot synthesis of pyrrole-3-carbaldehydes.

Part 2: Chemical Reactivity and Synthetic Utility

The 1H-pyrrole-3-carbaldehyde scaffold is a synthetic linchpin precisely because of the aldehyde's reactivity. It serves as an electrophilic site for C-C and C-N bond formation and can be easily transformed into other functional groups.

-

Condensation Reactions: The aldehyde readily undergoes condensation with various nucleophiles. Reaction with primary amines or hydrazines yields Schiff bases and hydrazones, respectively, which are important pharmacophores.[10][11] It can also participate in Knoevenagel or Wittig-type reactions to extend carbon chains.

-

Oxidation/Reduction: The aldehyde can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to pyrrole-3-carboxylic acids and pyrrole-3-methanols, respectively.

-

Gateway to Fused Heterocycles: The true synthetic power of this intermediate is demonstrated in its use for constructing more complex, fused heterocyclic systems. For example, the aldehyde can be elaborated to build medicinally important scaffolds like pyrroloquinolines and pyrrolo-oxadiazoles.[9] This is a key strategy in drug discovery, where molecular complexity and rigidity are often correlated with target specificity and potency.

Caption: Diagram 3: Diverse chemical transformations enabled by the C3-formyl group.

Part 3: Applications in Research and Development

The functionalized 1H-pyrrole-3-carbaldehyde core is not merely a synthetic curiosity; it is a validated building block in both medicinal chemistry and materials science.

Medicinal Chemistry and Drug Discovery

The pyrrole scaffold is present in numerous bioactive compounds.[4] The C3-carbaldehyde derivatives are crucial intermediates in the synthesis of complex pharmaceutical agents and also exhibit intrinsic biological activity themselves.

-

Key Pharmaceutical Intermediate: A prominent example is 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde, a key intermediate in the synthesis of Vonoprazan , a potassium-competitive acid blocker (P-CAB) used to treat acid-related diseases.[12][13] This underscores the industrial relevance of robust synthetic routes to these compounds.

-

Biologically Active Scaffolds: Derivatives of pyrrole-3-carbaldehyde have been investigated for a wide range of therapeutic applications. Their structure-activity relationship (SAR) is an active area of research.[10]

Table of Bioactive Pyrrole Derivatives

| Compound Class | Therapeutic Area | Mechanism of Action / Target |

| Pyrrolyl Hydrazones | Antitubercular | Potential inhibition of enoyl-ACP reductase, an enzyme essential for mycobacterial cell wall synthesis.[14] |

| Pyrroloquinolines | Anticancer, Antimalarial | Intercalation into DNA, inhibition of topoisomerase enzymes. |

| Substituted Pyrroles | Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes, similar to NSAIDs.[15] |

| Vonoprazan (from intermediate) | Gastroenterology | Reversible inhibition of the H⁺,K⁺-ATPase proton pump in gastric parietal cells.[12] |

Materials Science

The electron-rich nature of the pyrrole ring makes it a fundamental unit in the field of organic electronics.[16] Functionalized pyrroles are used to construct:

-

Conducting Polymers: Polypyrrole is a well-known organic conducting polymer. The functional groups on the pyrrole monomer can be used to tune the polymer's properties, such as solubility, processability, and electronic characteristics.

-

Dyes and Pigments: The extended π-system of pyrrole derivatives makes them suitable for use as dyes. The carbaldehyde group can be used to anchor the dye to a substrate or to further extend the conjugation through condensation reactions.[1]

Part 4: Field-Proven Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are detailed based on published and validated methods.

Protocol 1: One-Pot Synthesis of 1-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde

This protocol is adapted from the multicomponent methodology reported by Kumar et al. and demonstrates the direct synthesis of a highly functionalized pyrrole-3-carbaldehyde.

Methodology:

-

Step 1: Imine Formation. In a 50 mL round-bottom flask, combine 4-nitrobenzaldehyde (1.0 mmol, 151 mg) and 4-methoxyaniline (p-anisidine) (1.0 mmol, 123 mg) in ethanol (10 mL). Stir the mixture at room temperature for 30 minutes to allow for the in situ formation of the corresponding imine.

-

Step 2: Catalytic Cyclization. To the reaction mixture, add L-proline (0.2 mmol, 23 mg) as the organocatalyst. Subsequently, add a 40% aqueous solution of succinaldehyde (1.2 mmol, 0.26 mL) dropwise over 5 minutes.

-

Step 3: Reaction Progression. Heat the mixture to 50°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Step 4: Oxidative Aromatization. Cool the reaction mixture to room temperature. Add 2-iodoxybenzoic acid (IBX) (1.5 mmol, 420 mg) in one portion. Stir the mixture vigorously at room temperature for an additional 2 hours. The formation of the aromatic pyrrole will be observed.

-

Step 5: Work-up and Purification. Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (15 mL) and a saturated aqueous solution of NaHCO₃ (15 mL). Extract the aqueous layer with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Step 6: Final Purification. Purify the resulting crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound as a pale yellow solid.

-

Validation: The final product structure must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR) and mass spectrometry (HRMS). The reported yield for this specific compound is 80%.

Protocol 2: Regioselective Vilsmeier-Haack Formylation of 1-(Triisopropylsilyl)pyrrole

This protocol details the synthesis of the C3-formylated pyrrole using a sterically directing group.

Methodology:

-

Step 1: Reagent Preparation. In a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM) (20 mL). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.2 mmol, 0.11 mL) to the stirred solvent, followed by the dropwise addition of N,N-dimethylformamide (DMF) (1.2 mmol, 0.09 mL). Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Step 2: Substrate Addition. Add 1-(triisopropylsilyl)pyrrole (1.0 mmol, 223 mg) dropwise to the cold solution of the Vilsmeier reagent.

-

Step 3: Reaction. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Step 4: Hydrolysis and Deprotection. Cool the reaction mixture back to 0°C. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL). The hydrolysis of the intermediate iminium salt and concurrent desilylation will occur. Stir vigorously for 1 hour.

-

Step 5: Extraction and Purification. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic fractions, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Step 6: Final Purification. Purify the crude product via silica gel chromatography to yield 1H-pyrrole-3-carbaldehyde.

-

Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and GC-MS, ensuring the regioselectivity of the formylation.

Conclusion and Future Outlook

Functionalized 1H-pyrrole-3-carbaldehydes stand as a testament to the enabling power of synthetic organic chemistry. Overcoming the intrinsic regiochemical preference of the pyrrole ring through either steric control in classical reactions or elegant design in modern multicomponent syntheses has unlocked access to a vast chemical space. These compounds are not end-points but critical junctures on the path to complex molecules with profound impacts on human health and materials technology. The continued development of more efficient, sustainable, and diverse synthetic methods for their preparation will undoubtedly accelerate innovation in drug discovery and the creation of next-generation organic materials.

References

-

Singh, A., Mir, N. A., Choudhary, S., Singh, D., Sharma, P., Kant, R., & Kumar, I. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Advances, 8(30), 16867-16876. [Link][9]

-

Senthilkumar, P., & Pitchumani, K. (2025). Recent Advances in Functionalization of Pyrroles and their Translational Potential. Chemistry & Biodiversity. [Link][1]

-

Yadav, G., & Kumar, A. (2021). Recent Advances in Functionalization of Pyrroles and their Translational Potential. Topics in Current Chemistry, 379(2), 15. [Link][3]

-

Rathnayake, A. D. (2019). Synthesis of Pyrrole Functionalized Materials for Organic Electronic Applications. Western Kentucky University, Masters Theses. [Link][16]

-

Kumar, I., et al. (2020). Synthetic approaches for pyrrole-3-carbaldehydes. ResearchGate. [Link][17]

-

Muchowski, J. M., & Naef, R. (2004). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. Helvetica Chimica Acta, 87(5), 1212-1225. [Link][5][8]

-

Pérez, F., et al. (2017). Copper-Catalyzed Selective Pyrrole Functionalization by Carbene Transfer Reaction. Chemistry - A European Journal, 23(53), 13018-13022. [Link][18]

-

Ahmad, I., et al. (2023). Pyrrole: An Essential Framework in the Development of Therapeutic Agents and Insightful Analysis of Structure-Active Relationships. ResearchGate. [Link][10]

-

Yadav, G., & Kumar, A. (2021). Scope of the functionalized pyrroles. ResearchGate. [Link][19]

-

Clifford, A. A., & Farnell, P. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 57-59. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). Understanding the Synthesis and Application of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde. [Link][12][13]

-

Rajput, S. S., & Trivedi, A. R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43. [Link][7]

-

Padmakar, P., et al. (2020). Recent Advancements in Pyrrole Synthesis. ACS Omega, 5(49), 31473–31490. [Link][2]

-

Kumar, A., & Singh, R. (2018). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Research Journal of Pharmacy and Technology, 11(1), 25-29. [Link][11]

-

Battilocchio, C., et al. (2016). A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 26(15), 3583-3588. [Link][15]

-

Asija, S., & Asija, S. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Pharmaceutical Chemistry, 2(1). [Link][4]

-

Joshi, S., et al. (2019). Design and development of pyrrole carbaldehyde: An effective pharmacophore for enoyl-ACP reductase. Medicinal Chemistry Research, 28, 1450-1467. [Link][14]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Functionalization of Pyrroles and their Translational Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alliedacademies.org [alliedacademies.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. ijpcbs.com [ijpcbs.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. rjptonline.org [rjptonline.org]

- 12. nbinno.com [nbinno.com]

- 13. 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde | 881674-56-2 [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. utd-ir.tdl.org [utd-ir.tdl.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical property that governs its behavior in various stages of the drug development pipeline, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. We will delve into the theoretical principles predicting its solubility based on its molecular structure, outline robust experimental protocols for its quantitative determination, and provide a framework for solvent selection in research and development settings.

Introduction: The Critical Role of Solubility